molecular formula C15H24N4O2S B5415187 (1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide

(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B5415187
M. Wt: 324.4 g/mol
InChI Key: MDWQHUBGSGLVBD-VQISRLSMSA-N
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Description

(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the hydroxy group: This step often involves selective hydroxylation of the bicyclic core.

    Attachment of the triazole moiety: This can be done through a nucleophilic substitution reaction, where the triazole ring is introduced via a suitable leaving group.

    Final coupling: The final step involves coupling the triazole-containing intermediate with the carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes:

    Catalyst selection: Using efficient catalysts to enhance reaction rates.

    Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under suitable conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Conditions typically involve nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and bioactivity.

    Biology: Used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential in creating novel materials with specific properties.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is often involved in hydrogen bonding or π-π interactions, which are crucial for its binding affinity and specificity. The bicyclic core provides structural rigidity, enhancing its binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S,4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide is unique due to its combination of a bicyclic core with a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-13(2)14(3)4-5-15(13,8-10(14)20)11(21)16-6-7-22-12-17-9-18-19-12/h9-10,20H,4-8H2,1-3H3,(H,16,21)(H,17,18,19)/t10-,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWQHUBGSGLVBD-VQISRLSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2O)C(=O)NCCSC3=NC=NN3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)(C[C@@H]2O)C(=O)NCCSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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